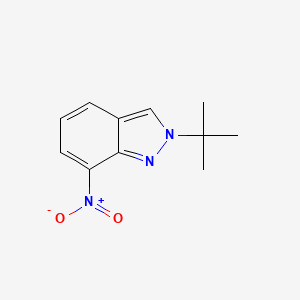
2-tert-butyl-7-nitro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-7-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The presence of the nitro group at the 7th position and the tert-butyl group at the 2nd position makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
The synthesis of 2-tert-butyl-7-nitro-2H-indazole can be achieved through several methods. One common approach involves the nitration of 2-tert-butylindazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 7th position.
Another method involves the use of transition metal-catalyzed reactions. For example, the nitration-annulation reaction using tert-butyl nitrite and a silver catalyst can be employed to synthesize this compound . This method offers good yields and minimizes the formation of byproducts.
Chemical Reactions Analysis
Scientific Research Applications
2-tert-butyl-7-nitro-2H-indazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the role of nitric oxide synthase in various biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-7-nitro-2H-indazole involves its interaction with specific molecular targets. For example, the nitro group can act as an electron-withdrawing group, enhancing the compound’s ability to interact with enzyme active sites . The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity and affecting the associated biological pathways .
Comparison with Similar Compounds
2-tert-butyl-7-nitro-2H-indazole can be compared with other indazole derivatives, such as:
7-Nitroindazole: Similar to this compound, 7-nitroindazole is known for its ability to inhibit nitric oxide synthase.
2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: This compound has a similar structure but lacks the nitro group, which may result in different biological activities.
The presence of the tert-butyl and nitro groups in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Properties
CAS No. |
61063-07-8 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-tert-butyl-7-nitroindazole |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)13-7-8-5-4-6-9(14(15)16)10(8)12-13/h4-7H,1-3H3 |
InChI Key |
TWNPEPRKZFPTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C2C=CC=C(C2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


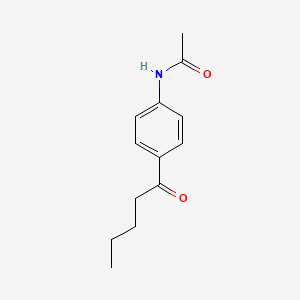
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)

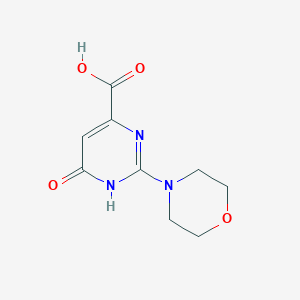
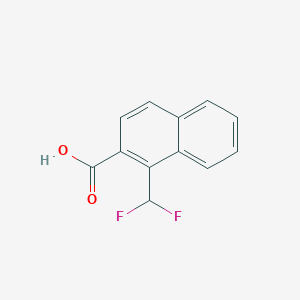

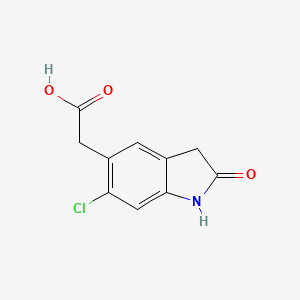
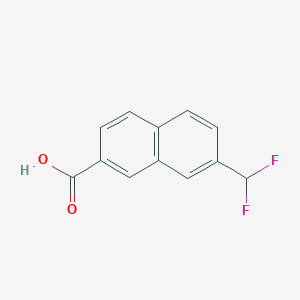


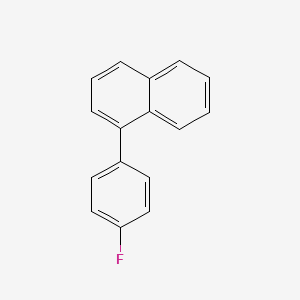
![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)


